REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:10][O:11][CH2:12][CH2:13][Br:14].[Cs+:19].[Cs+:20].[Na+:21].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[CH3:9].[OH:22][C:23](=[O:24])[O-:25]>>[O:1]([c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[CH3:9])[CH2:13][CH2:12][O:11][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Type
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product
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Smiles
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COCCOc1cc(N)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |